molecular formula C16H24N2 B5110909 N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-4-piperidinamine

N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-4-piperidinamine

Cat. No. B5110909
M. Wt: 244.37 g/mol
InChI Key: RTUDPETXJUYFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-4-piperidinamine, also known as "AH-7921", is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 has been found to have strong analgesic effects, making it a potential candidate for pain management.

Mechanism of Action

AH-7921 acts on the mu-opioid receptor in the brain, which is responsible for the modulation of pain. By binding to this receptor, AH-7921 produces analgesic effects similar to those of other opioids.
Biochemical and Physiological Effects:
AH-7921 has been found to produce a range of biochemical and physiological effects. These include analgesia, sedation, respiratory depression, and euphoria. However, it has also been found to produce negative effects such as addiction, dependence, and tolerance.

Advantages and Limitations for Lab Experiments

One advantage of using AH-7921 in lab experiments is its potency as a pain reliever. It has been found to be effective in reducing pain in animals, making it a useful tool for researchers studying pain pathways. However, its negative effects such as addiction and dependence make it unsuitable for long-term studies.

Future Directions

There are several future directions for research on AH-7921. One area of interest is the development of new pain medications based on the structure of AH-7921. Researchers are also investigating the potential of AH-7921 as a treatment for opioid addiction and withdrawal. Additionally, studies are being conducted to better understand the mechanisms of action of AH-7921 and its effects on the brain and body.

Synthesis Methods

The synthesis of AH-7921 involves the reaction of 2,3-dihydro-1H-indene with 1-ethyl-4-piperidone in the presence of a reducing agent. The resulting product is then purified through a series of chemical reactions to obtain the final compound.

Scientific Research Applications

AH-7921 has been the subject of numerous scientific studies, with researchers investigating its potential as a pain reliever. In one study, AH-7921 was found to be effective in reducing pain in rats, with a potency similar to that of morphine.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-ethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-18-10-8-15(9-11-18)17-16-7-6-13-4-3-5-14(13)12-16/h6-7,12,15,17H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUDPETXJUYFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-1-ethylpiperidin-4-amine

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